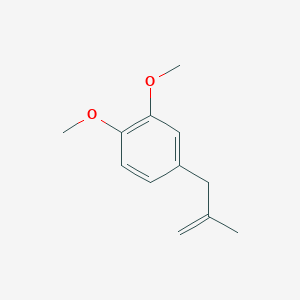

3-(3,4-Dimetoxifenil)-2-metil-1-propeno

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propene chain

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene exhibit promising anticancer properties . A study highlighted the synthesis of 1,3-diarylpropane derivatives, which demonstrated significant anti-tumor activity in vitro against human leukemia cells (K562) using the MTT assay. The half-inhibition concentration (IC50) values for these compounds were notably lower than those of conventional drugs like cisplatin .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth. For instance, structural modifications in similar compounds have shown enhanced potency as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy .

Agricultural Applications

Pesticidal Properties

Compounds with similar structural motifs have been investigated for their pesticidal activities . The presence of methoxy groups in the phenyl ring enhances the biological activity of these compounds, making them effective against various agricultural pests and pathogens. The use of such compounds could contribute to sustainable agricultural practices by providing alternatives to conventional pesticides.

Cosmetic Applications

Antioxidant Properties

The antioxidant potential of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene makes it a candidate for use in cosmetics. Antioxidants are essential in skincare formulations to protect against oxidative stress and skin aging. Research has shown that similar dimethoxyphenyl compounds can scavenge free radicals effectively, thus enhancing skin health and appearance .

Summary Table of Applications

Case Study 1: Antitumor Activity

In a controlled study, various derivatives of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene were synthesized and tested against K562 leukemia cells. The results indicated that certain modifications led to a marked decrease in cell viability, confirming the compound's potential as an anticancer agent.

Case Study 2: Pesticidal Efficacy

A series of field trials evaluated the effectiveness of methoxyphenyl derivatives as pesticides. Results showed a significant reduction in pest populations compared to untreated controls, suggesting their viability as eco-friendly pest management solutions.

Mecanismo De Acción

Target of Action

For instance, 3-(3,4-dimethoxyphenyl)propanoic acid, a compound with a similar structure, is known to interact with aromatic-amino-acid aminotransferase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been studied, and it’s suggested that it may have similar adme properties .

Result of Action

It’s reasonable to speculate that its effects would be related to its interaction with its targets and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent under basic conditions. One common method involves the use of sodium hydroxide as a catalyst in a mechanochemical process .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of muscle relaxants.

(3,4-Dimethoxyphenyl)acetyl chloride:

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications that may not be feasible with other similar compounds.

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound notable for its potential biological activities. This compound, characterized by a propene backbone and substituted with a dimethoxyphenyl group, has garnered interest in various fields including medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in diverse ways, making it a candidate for further investigation.

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.25 g/mol

- Structural Features : The presence of methoxy groups enhances its reactivity and biological activity, influencing interactions with biological targets.

Biological Activities

Research indicates that 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene exhibits several biological activities:

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various pathogens.

- Anticancer Potential : Chalcone derivatives, including those related to 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the modulation of signaling pathways like NF-κB and STAT3 .

Table 1: Summary of Biological Activities

The biological effects of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene can be attributed to its interactions at the molecular level:

- Signaling Pathways : The compound may inhibit critical signaling pathways involved in cancer progression, particularly by interfering with STAT3 phosphorylation, which is essential for its activation .

- Enzyme Inhibition : It has been suggested that this compound can act as an inhibitor for certain enzymes involved in tumor growth and metastasis. For example, studies on similar compounds indicate their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer development .

Case Studies

- Anticancer Study : A study investigating the effects of chalcone derivatives on HeLa cells reported IC50 values indicating strong antiproliferative activity (IC50 = 0.69 μM) for compounds structurally related to 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

- Antioxidant Research : Another study highlighted the antioxidant capacity of methoxy-substituted phenolic compounds, suggesting that similar compounds can scavenge free radicals effectively, contributing to their therapeutic potential against oxidative stress-related diseases.

Propiedades

IUPAC Name |

1,2-dimethoxy-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8H,1,7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCDCYYXQXNULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597656 | |

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155583-45-2 | |

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.